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molecular formula C11H10N2 B154018 3-Pyridin-4-ylaniline CAS No. 40034-44-4

3-Pyridin-4-ylaniline

Cat. No. B154018
M. Wt: 170.21 g/mol
InChI Key: BDSBSHZVSVKIHM-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a solution of 4-(3-nitrophenyl)pyridine 34.1.B. (500 mg, 2.9 mole) in 5 ml of methanol was added 1 g of 10% Pd on carbon by weight. The air was evacuated from the reaction flask and was replaced with hydrogen. The resulting slurry was stirred overnight at room temperature, at which time the reaction mixture was filtered over a bed of celite and the mother liquor concentrated to afford 3-(pyridin-4-yl)benzenamine 34.1.C (500 mg, 100% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[N:13]1[CH:14]=[CH:15][C:10]([C:6]2[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=NC=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred overnight at room temperature, at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The air was evacuated from the reaction flask
FILTRATION
Type
FILTRATION
Details
was filtered over a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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